![molecular formula C6H13N3O3S B13800291 4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
4-[(2-Aminoethyl)sulfonyl]-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminoethyl)sulfonyl]-piperazinone is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]-piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(2-Aminoethyl)sulfonyl]-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative . This modification prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants.
Diisopropylfluorophosphate (DFP): A fluorophosphonate that also inhibits serine proteases.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]-piperazinone is unique due to its enhanced water solubility and stability at low pH compared to PMSF and DFP . This makes it a more versatile and less toxic alternative for use in various biochemical applications.
Properties
Molecular Formula |
C6H13N3O3S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(2-aminoethylsulfonyl)piperazin-2-one |
InChI |
InChI=1S/C6H13N3O3S/c7-1-4-13(11,12)9-3-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
InChI Key |
LRBDYHXMYQANLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



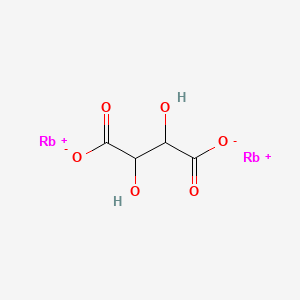
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
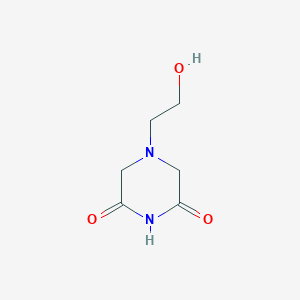
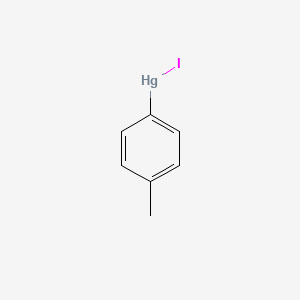


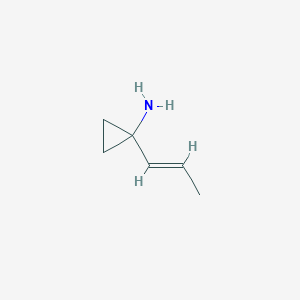
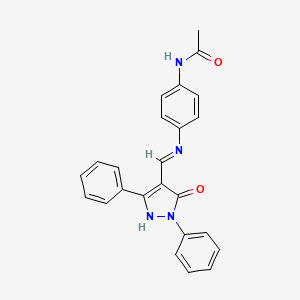
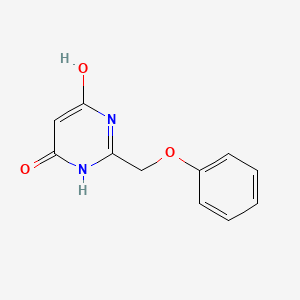

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

